1-(4,4-Difluorocyclohexyl)prop-2-yn-1-aminehydrochloride

Description

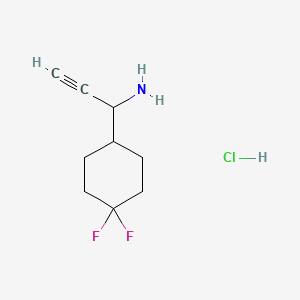

1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine hydrochloride is a synthetic amine derivative featuring a 4,4-difluorocyclohexyl group attached to a propargylamine (prop-2-yn-1-amine) backbone. The compound’s structure combines the lipophilic, electron-withdrawing effects of fluorine atoms with the rigid, reactive alkyne group.

Properties

Molecular Formula |

C9H14ClF2N |

|---|---|

Molecular Weight |

209.66 g/mol |

IUPAC Name |

1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine;hydrochloride |

InChI |

InChI=1S/C9H13F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h1,7-8H,3-6,12H2;1H |

InChI Key |

UWXHAFYHPHXBMB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1CCC(CC1)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride typically involves multiple steps:

Formation of the Difluorocyclohexyl Intermediate: The initial step involves the reaction of cyclohexane with hydrogen fluoride and a suitable catalyst to introduce the difluoro groups.

Alkyne Introduction: The difluorocyclohexyl intermediate is then reacted with propargyl bromide under basic conditions to introduce the prop-2-yn-1-amine moiety.

Hydrochloride Salt Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process .

Chemical Reactions Analysis

Types of Reactions

1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the alkyne group to an alkane.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances its binding affinity, while the prop-2-yn-1-amine moiety facilitates its interaction with active sites. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related hydrochlorides, focusing on substituent effects, functional groups, and inferred physicochemical properties.

Key Structural Differences

1-(4,4-Difluorocyclohexyl)prop-2-en-1-amine Hydrochloride

- Structure : The double bond (prop-2-en-1-amine) replaces the alkyne group.

- Implications : Reduced rigidity and reactivity compared to the alkyne. The double bond may participate in isomerization or addition reactions, unlike the alkyne’s capacity for cycloaddition (e.g., Huisgen reaction) .

2-(4,4-Difluorocyclohexyl)ethan-1-amine Hydrochloride

- Structure : Ethylamine (ethane) chain instead of propargylamine.

- Implications : Shorter chain length and absence of unsaturation reduce steric hindrance and limit conjugation or reactivity. Molecular weight is lower (~227.18 g/mol vs. target compound’s estimated ~235.7 g/mol) .

N-(4-Methylbenzyl)cyclopentanamine Hydrochloride

- Implications : Cyclopentane’s smaller ring size increases ring strain, while the benzyl group enhances hydrophobicity. The absence of fluorine reduces metabolic stability .

(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine Dihydrochloride

- Structure : Pyridine ring introduces aromaticity and hydrogen-bond acceptor sites.

- Implications : Higher topological polar surface area (24.9 Ų) compared to cyclohexyl analogs, suggesting improved solubility in polar solvents .

1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride

Comparative Data Table

Research Findings and Implications

Fluorine Substitution: The 4,4-difluorocyclohexyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., cyclopentane or ethyl derivatives) . Fluorine’s electronegativity may also influence binding to halogen-sensitive targets.

Alkyne vs. Alkene : The propargylamine group’s triple bond offers unique reactivity (e.g., bioorthogonal click chemistry) absent in alkene or alkylamine analogs. This property is critical for applications in targeted drug delivery .

Polar Surface Area : Pyridine-containing analogs exhibit higher polarity, suggesting better aqueous solubility, whereas difluorocyclohexyl-propargylamine balances lipophilicity and moderate polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.